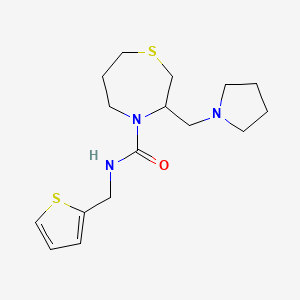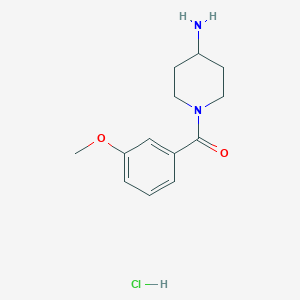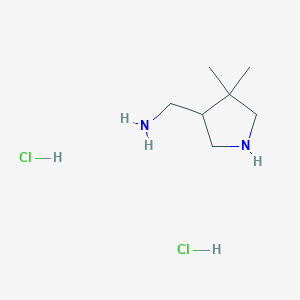
N-(thiophène-2-ylméthyl)-3-(pyrrolidin-1-ylméthyl)-1,4-thiazépane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a chemical compound that has been studied for its potential use in scientific research. The compound is a thiazepane derivative, which means it contains a six-membered ring structure with a sulfur and nitrogen atom. This compound has been shown to have a variety of interesting properties that make it useful for research purposes.
Mécanisme D'action
The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways in cells. The compound has been shown to have an effect on the activity of certain enzymes and receptors, which can lead to changes in cellular behavior.
Biochemical and Physiological Effects:
3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitters and cancer cells, the compound has been shown to have an effect on the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, the compound has been shown to have an effect on the activity of certain ion channels in cells, which can lead to changes in cellular excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide in lab experiments is its ability to modulate a variety of cellular processes. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide. One possible direction is to further investigate its effects on neurotransmitters and ion channels in the brain, which could lead to the development of new treatments for neurological disorders. Additionally, the compound could be studied for its potential use in the treatment of cancer and other diseases involving inflammation and oxidative stress. Finally, further research could be conducted to fully understand the mechanism of action of the compound, which could lead to the development of more effective treatments for a variety of conditions.
Méthodes De Synthèse
The synthesis of 3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide can be achieved through a multi-step process involving the reaction of various reagents. One such method involves the reaction of 2-bromo-1-(thiophen-2-ylmethyl)pyrrolidine with 4-mercapto-1,4-thiazepane-4-carboxylic acid, followed by the addition of a base and coupling agent to form the desired compound.
Applications De Recherche Scientifique
- Agents anticancéreux: Les dérivés de la thiazépane ont montré un potentiel prometteur en tant qu'agents anticancéreux potentiels en raison de leur capacité à inhiber la croissance tumorale et les métastases .
- Activité antibactérienne: Les chercheurs explorent les propriétés antibactériennes de ce composé, visant à développer de nouveaux antibiotiques .
- Troubles neurologiques: Des recherches sur ses effets neuroprotecteurs pourraient conduire à des interventions thérapeutiques pour les maladies neurodégénératives .
- Fonctionnalisation C–H catalysée par le rhodium: Le composé peut subir une fonctionnalisation de la liaison C–H catalysée par Rh(III) avec des alcynes internes, produisant soit des produits d'alcénylation C–H soit des produits d'indazole .
- Synthèse divergente: Cette réaction fournit une voie simple vers des produits divers, ce qui la rend précieuse en chimie synthétique .
- Polymères conjugués: La partie thiophène du composé est pertinente pour la conception de polymères conjugués présentant des propriétés électroniques et optiques .
- Capteurs et détecteurs: Les chercheurs explorent son potentiel en tant que composant de base pour les capteurs et les détecteurs en raison de sa structure unique .
- Ligands des récepteurs GABA: Le cycle pyrrolidine peut interagir avec les récepteurs GABA, ce qui le rend pertinent pour les études neurologiques .
- Ligands des récepteurs aux opioïdes: Des recherches sur son affinité de liaison aux récepteurs aux opioïdes pourraient contribuer à la recherche sur la gestion de la douleur .
- Mimétiques peptidiques: La structure du composé ressemble à certains motifs peptidiques, ce qui le rend utile pour la conception de mimétiques peptidiques présentant une stabilité et une bioactivité améliorées .
Chimie médicinale et développement de médicaments
Synthèse organique et catalyse
Science des matériaux
Pharmacologie et modulation des récepteurs
Chimie bioorganique
Synthèse de produits naturels
Propriétés
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS2/c20-16(17-11-15-5-3-10-22-15)19-8-4-9-21-13-14(19)12-18-6-1-2-7-18/h3,5,10,14H,1-2,4,6-9,11-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHKFAMJVPKFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(acetamidomethyl)cyclohexyl]acetic Acid](/img/structure/B2458755.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2458757.png)
![7-Azaspiro[3.5]nonan-5-ol oxalate](/img/structure/B2458759.png)
![2-Chloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpropanamide](/img/structure/B2458761.png)

![5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2458765.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2458766.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2458770.png)

![methyl 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2458774.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2458776.png)
